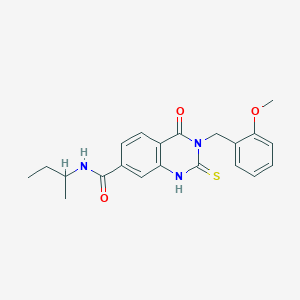
N-(sec-butyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure made up of a benzene ring fused to a pyrimidine ring. Quinazolines have been studied for their potential medicinal properties, including anticancer and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a quinazoline core with various substituents. These include a sec-butyl group, a 2-methoxybenzyl group, a carboxamide group, and a thioxo group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of the carboxamide group could increase its polarity and potentially its solubility in water .Scientific Research Applications
Synthesis and Combinatorial Chemistry
Ivachtchenko, Kovalenko, and Drushlyak (2003) developed a liquid-phase synthesis of combinatorial libraries of disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, which includes compounds similar to the one . This method involves cyclization of substituted methyl anthranilates with isothiocyanates or cyclization of substituted 2-(methylcarboxy)benzeneisothiocyanates with primary amines or hydrazines. This synthesis technique is significant for creating a variety of compounds for potential biological screening and pharmaceutical applications (Ivachtchenko, Kovalenko, & Drushlyak, 2003).
Radioligand Development for Neuroinflammation Biomarkers
Ikawa et al. (2017) researched on 11C-ER176, a radioligand similar in structure to the compound , for PET imaging of the 18-kDa translocator protein (TSPO), a neuroinflammation biomarker. The study found that 11C-ER176 has adequate sensitivity to image all three affinity genotypes in the human brain, suggesting its potential use in detecting abnormalities in patients (Ikawa et al., 2017).
Antipsychotic Agent Synthesis
Norman, Navas, Thompson, and Rigdon (1996) synthesized heterocyclic analogs of 1192U90, where the structure of the compound could be relevant. These compounds, including various heterocyclic carboxamides, were evaluated for their potential as antipsychotic agents, suggesting the relevance of similar compounds in the development of new treatments for psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).
Antimicrobial Agents
Desai, Shihora, and Moradia (2007) worked on the synthesis and characterization of new quinazolines, which are structurally related to the compound , as potential antimicrobial agents. This highlights the possible use of similar compounds in developing treatments against bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).
Future Directions
properties
IUPAC Name |
N-butan-2-yl-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-4-13(2)22-19(25)14-9-10-16-17(11-14)23-21(28)24(20(16)26)12-15-7-5-6-8-18(15)27-3/h5-11,13H,4,12H2,1-3H3,(H,22,25)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNWFFBIDFUUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B2465364.png)
![N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide](/img/structure/B2465368.png)
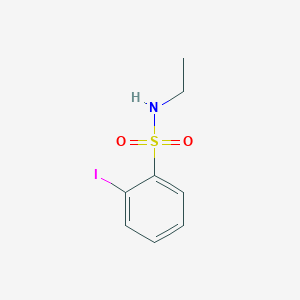


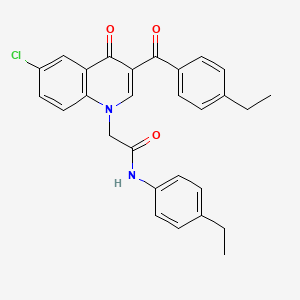

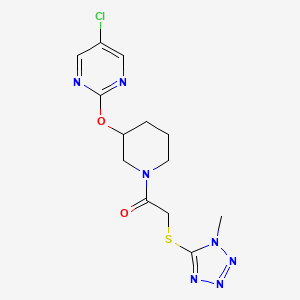
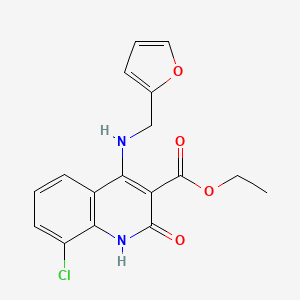
![8-(3-Imidazolylpropyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2465379.png)


